4-Amino-2-fluorobenzene-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZPZHMEVSWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-52-6 | |
| Record name | 4-amino-2-fluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Fluorobenzene 1 Thiol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Amino-2-fluorobenzene-1-thiol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive picture of its atomic arrangement and connectivity.
Elucidation of Proton (¹H) NMR Signatures
The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons, the amino group protons, and the thiol proton. The aromatic region is of particular interest due to the substitution pattern on the benzene (B151609) ring. The fluorine and amino groups exert both inductive and resonance effects, influencing the chemical shifts of the neighboring protons.
Typically, the proton ortho to the fluorine atom would experience a downfield shift due to the electronegativity of fluorine. However, the presence of the amino and thiol groups, which are electron-donating, complicates the exact chemical shift values. The coupling between the protons and the adjacent fluorine atom (³JHF) provides crucial information for assigning the signals.
A representative, though unreferenced, ¹H NMR spectrum of a related compound, fluorobenzene, shows signals in the range of 7.03-7.31 ppm. chemicalbook.com For this compound, the amino group protons would likely appear as a broad singlet, and the thiol proton as another singlet, with their chemical shifts being sensitive to solvent and concentration.
Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its identification. The chemical shifts of the other carbon atoms are influenced by the substituents on the ring.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling to the neighboring protons would result in a multiplet structure, further confirming the substitution pattern. In a study involving various fluorinated compounds, the structures were determined using ¹H NMR, ¹³C NMR, and ¹⁹F NMR, highlighting the importance of this combined approach. acs.orgacs.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet | JHH, JHF |
| ¹H (NH₂) | 3.5 - 5.0 | Broad Singlet | - |
| ¹H (SH) | 3.0 - 4.0 | Singlet | - |
| ¹³C (C-F) | 150 - 165 | Doublet | ¹JCF ≈ 240-250 |
| ¹³C (C-S) | 115 - 130 | Singlet | - |
| ¹³C (C-N) | 140 - 150 | Singlet | - |
| ¹³C (Aromatic) | 110 - 140 | Multiplets | JCC, JCF |
| ¹⁹F | -110 to -130 | Multiplet | JHF |
Note: The predicted data in this table is based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between the different protons in the aromatic ring. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the carbon signals.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and probing intermolecular interactions like hydrogen bonding.
Characteristic Vibrational Modes of Thiol and Amino Groups
The FTIR and Raman spectra of this compound will exhibit characteristic vibrational modes for the thiol (S-H) and amino (N-H) groups. The S-H stretching vibration typically appears as a weak band in the FTIR spectrum in the region of 2550-2600 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the range of 3300-3500 cm⁻¹. researchgate.net The N-H bending vibration usually occurs around 1600 cm⁻¹.
Raman spectroscopy is particularly useful for studying the vibrations of the benzene ring and the C-S bond. Aromatic C-C stretching vibrations give rise to strong bands in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net The C-S stretching vibration is typically observed in the 600-800 cm⁻¹ range. Studies on similar molecules like 4-aminobenzenethiol have utilized Raman spectroscopy to identify these characteristic modes. nih.govelsevierpure.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | FTIR, Raman |
| Amino (N-H) | Bending | ~1600 | FTIR |
| Thiol (S-H) | Stretch | 2550 - 2600 | FTIR, Raman (weak) |
| Aromatic (C-H) | Stretch | 3000 - 3100 | FTIR, Raman |
| Aromatic (C=C) | Stretch | 1400 - 1600 | FTIR, Raman |
| C-F | Stretch | 1100 - 1300 | FTIR |
| C-S | Stretch | 600 - 800 | Raman |
Hydrogen Bonding Network Probing via Infrared Spectroscopy
The presence of both amino and thiol groups, which can act as hydrogen bond donors, and the fluorine and amino groups, which can act as hydrogen bond acceptors, suggests the potential for a significant hydrogen bonding network in the solid state or in concentrated solutions. nih.gov Infrared spectroscopy is a powerful tool for studying these interactions.
The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower wavenumbers) of the stretching frequencies of the involved functional groups (N-H and S-H). By comparing the spectra of this compound in different states (e.g., dilute solution in a non-polar solvent versus solid state), the extent and nature of hydrogen bonding can be inferred. For instance, a significant shift in the N-H and S-H stretching bands to lower frequencies in the solid-state spectrum would provide strong evidence for intermolecular hydrogen bonding.
High-Resolution Mass Spectrometry for Molecular Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing mass measurements with high accuracy and precision, it allows for the differentiation between compounds with the same nominal mass.
The elemental formula of this compound is C₆H₆FNS. HRMS can verify this composition by measuring the molecule's mass to several decimal places. The theoretically calculated monoisotopic mass of this compound is 143.02049853 Da. Current time information in Bangalore, IN.nih.govnih.govnih.gov Experimental HRMS measurements would be expected to align closely with this value, confirming the molecular formula.
While specific experimental fragmentation data for this compound is not extensively documented, its fragmentation pattern under electron ionization can be predicted based on the functional groups present. The molecule contains an aromatic ring, an amino group, a fluorine atom, and a thiol group. Common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the thiol group.
Loss of small molecules: Elimination of species such as H₂S, HCN, or HF.
Ring fragmentation: The aromatic ring may undergo characteristic cleavages.
The presence of the nitrogen atom means the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. These theoretical values provide a basis for comparison with experimental data from ion mobility-mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 144.02778 | 122.1 |
| [M+Na]⁺ | 166.00972 | 132.0 |
| [M-H]⁻ | 142.01322 | 125.0 |
| [M+NH₄]⁺ | 161.05432 | 144.2 |
| [M+K]⁺ | 181.98366 | 128.9 |
| [M+H-H₂O]⁺ | 126.01776 | 116.1 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of macromolecules, including polymers. shimadzu.com When a small molecule like this compound is conjugated to a polymer, MALDI-TOF can be used to confirm the success of the functionalization and to determine the molecular weight distribution of the resulting polymer.
For instance, in the characterization of functionalized polymers, a polymer's end-groups can be modified with a molecule of interest. MALDI-TOF analysis of the modified polymer would show a mass shift corresponding to the mass of the attached molecule, confirming the covalent linkage. nih.govnist.gov While specific examples of polymers conjugated with this compound are not readily found in the literature, the methodology remains applicable. The thiol group provides a reactive handle for various conjugation chemistries, such as thiol-ene reactions or nucleophilic substitution, to attach it to a polymer backbone or end-group. The resulting polymer conjugate would then be analyzed by MALDI-TOF to verify its structure and purity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing. To date, a single-crystal X-ray structure of this compound has not been reported in publicly available databases such as the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, the analysis of structurally similar compounds can provide valuable insights into the likely conformational preferences and intermolecular interactions.
For illustrative purposes, we can consider the types of interactions and structural features that would be analyzed if a crystal structure were available.
The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is defined by the unit cell, which is the basic repeating unit of the crystal. The unit cell is characterized by its dimensions (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, would be the primary data obtained from an X-ray diffraction experiment.
Dihedral angles, which describe the rotation around a chemical bond, are crucial for understanding the molecule's conformation. For this compound, key dihedral angles would include the orientation of the amino (-NH₂) and thiol (-SH) groups relative to the benzene ring. These angles would reveal the extent of planarity and any steric hindrance between the substituents. The conformational preferences are a result of minimizing intramolecular steric strain and maximizing favorable electronic and intermolecular interactions.
The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. Given its functional groups, the following interactions would be anticipated:
N–H···S Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the sulfur atom of the thiol group can act as a hydrogen bond acceptor. This type of interaction is a significant force in the packing of related aminothiol (B82208) compounds.
C–H···S and C–H···F Interactions: The aromatic C-H groups can also participate in weaker hydrogen bonds with the sulfur and fluorine atoms.
π–π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, leading to stabilizing π–π interactions. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be determined from the crystal structure.
These interactions collectively create a three-dimensional supramolecular architecture that defines the material's macroscopic properties.
Rotational Spectroscopy for Gas-Phase Conformational Analysis
Rotational spectroscopy is a high-resolution technique that provides definitive information about the molecular structure and dynamics of molecules in the gas phase. By precisely measuring the absorption of microwave radiation, one can determine rotational constants, which are inversely related to the molecule's moments of inertia. For a molecule like this compound, this technique is invaluable for elucidating its three-dimensional structure, conformational preferences, and the subtle interplay of internal motions, free from solvent or crystal packing effects.
Internal Rotation Dynamics and Torsional Barriers
The structure of this compound features two flexible functional groups attached to the benzene ring: the amino (-NH₂) group and the thiol (-SH) group. The rotation of these groups around the C-N and C-S bonds, respectively, is not free but is hindered by potential energy barriers. These barriers arise from electronic and steric interactions with the adjacent fluorine atom and the rest of the aromatic ring.
The internal rotation of the -SH group in substituted thiophenols has been a subject of detailed study. researchgate.net The rotation of the thiol hydrogen atom leads to different conformational isomers. The heights of the barriers separating these conformers can be precisely determined from the analysis of the rotational spectrum. For instance, studies on related molecules have shown that the barrier to internal rotation is sensitive to ring substitution. While the barrier for the parent molecule, thiophenol, was determined to be 277 cm⁻¹, the substitution of fluorine at the para-position (4-fluorothiophenol) significantly lowers this barrier to 62.5 cm⁻¹. researchgate.net This demonstrates the profound effect of electronic changes induced by the substituent on the potential energy surface.
Similarly, the amino group exhibits internal rotation and an inversion motion (a wagging of the hydrogen atoms through the plane of the group). Far-infrared gas spectra of aniline (B41778) and 4-fluoroaniline (B128567) have been used to calculate the barriers to both inversion and internal rotation of the -NH₂ group, showing that fluorine substitution increases the inversional barrier while decreasing the torsional barrier. researchgate.net For this compound, one would expect a complex interplay of the torsional motions of both the -SH and -NH₂ groups, which could be unraveled by a detailed rotational spectrum analysis. Theoretical ab initio and density functional theory (DFT) calculations are often used in conjunction with experimental data to accurately model these torsional potentials. nih.gov
| Compound | Torsional Motion | Barrier Height (cm⁻¹) | Reference |
|---|---|---|---|
| Thiophenol | -SH rotation | 277 | researchgate.net |
| 4-Fluorothiophenol | -SH rotation | 62.5 | researchgate.net |
| Phenyl Acetate | Methyl internal rotation | ~136 | nih.gov |
| Phenyl Acetate | Skeletal torsion | ~68 | nih.gov |
Weak Intermolecular Forces and Tunneling Splittings
When the barrier to internal rotation is sufficiently low, quantum mechanical tunneling can occur, where the rotating group passes through the barrier rather than over it. This phenomenon manifests in the rotational spectrum as a splitting of each rotational transition into a doublet or a more complex multiplet. uva.es The magnitude of this "tunneling splitting" is extremely sensitive to the height and shape of the potential energy barrier. ethz.chnih.gov
In this compound, the potential for intramolecular hydrogen bonding between the amino and thiol groups (N-H···S or S-H···N) or interactions involving the ortho-fluorine atom can significantly influence the potential energy surface. These weak forces can stabilize certain conformers and alter the barriers to internal rotation, thereby affecting the observed tunneling splittings. uva.es
The analysis of tunneling splittings provides a precise probe of these subtle intramolecular interactions. For example, in phenyl acetate, the spectrum is characterized by large splittings due to the coupled large-amplitude motions of methyl group internal rotation and the skeletal torsion of the acetyl group. nih.gov In other molecules, such as tropolone, proton tunneling within a hydrogen bond leads to a measurable splitting of the rotational energy levels. researchgate.net By measuring and modeling these splittings for this compound, one could quantify the strength of intramolecular forces and understand how they dictate the molecule's preferred shape in the gas phase.
Surface-Specific Analytical Techniques for Functionalized Interfaces
The thiol group (-SH) of this compound allows it to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and copper. northwestern.edusigmaaldrich.com The study of these functionalized interfaces is crucial for applications in molecular electronics, biosensing, and corrosion protection. Surface-specific analytical techniques are essential for characterizing the structure, composition, and morphology of these nanometer-thick films.
Atomic Force Microscopy (AFM) for Surface Morphology
AFM studies on various thiol-based SAMs have shown that the surface morphology is influenced by factors such as the chemical structure of the molecule, the preparation conditions (e.g., solvent, immersion time), and the nature of the substrate. northwestern.edumdpi.com High-resolution imaging can reveal key features of the monolayer, including:
Molecular Domains: Crystalline-like regions where the molecules are well-ordered.
Defects: Imperfections in the monolayer such as pinholes, domain boundaries, and vacancy islands (pits in the gold substrate formed during the self-assembly process). northwestern.edu
Surface Roughness: A measure of the smoothness and uniformity of the film.
Molecular Packing and Orientation: While typically requiring molecular resolution (often achieved with Scanning Tunneling Microscopy, STM), AFM can provide insights into whether molecules are standing up or lying down on the surface based on the measured film thickness. mdpi.com
For a molecule like this compound, the presence of the amino and fluoro substituents would influence the intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) within the monolayer, which in turn dictates the final surface structure and morphology observed by AFM. mdpi.com
| Observed Feature | Description | Significance |
|---|---|---|
| Terraces and Domains | Flat, ordered regions corresponding to well-packed molecules. | Indicates the formation of a high-quality, crystalline-like monolayer. |
| Vacancy Islands / Pits | Depressions in the substrate, typically one atomic layer deep. | Characteristic feature of thiol SAM formation on Au(111), related to surface reconstruction. northwestern.edu |
| Domain Boundaries | Interfaces between ordered domains with different orientations. | Reflects the nucleation and growth mechanism of the SAM. northwestern.edu |
| Film Thickness | Measured height of the monolayer relative to the bare substrate. | Provides information on the average orientation (tilt angle) of the molecules. mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) state of those elements within the top 1-10 nm of a material. It is an indispensable tool for confirming the successful formation and chemical integrity of a this compound SAM.
By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present (C, N, S, F, and the Au or Ag substrate) and provide information about their chemical environment.
Elemental Confirmation: The presence of peaks corresponding to F 1s, N 1s, S 2p, and C 1s would confirm the adsorption of the molecule onto the surface. The high sensitivity of XPS to fluorine makes it particularly useful for verifying the presence of fluorinated thiols. researchgate.net
Chemical State of Sulfur: The binding energy of the S 2p peak is a critical diagnostic. A doublet peak around 162-163 eV is characteristic of a thiolate species bound to a gold or silver surface (Au-S-R), confirming the covalent attachment of the monolayer. mdpi.comrsc.org The absence of a significant peak around 164-165 eV, which corresponds to unbound or physisorbed thiol (-SH), indicates the formation of a well-formed chemisorbed layer. rsc.org
Chemical State of Other Elements: The N 1s spectrum can provide information about the protonation state of the amino group and its involvement in hydrogen bonding. The C 1s spectrum is complex but can be deconvoluted to identify carbons bonded to fluorine, nitrogen, sulfur, and other carbons.
XPS is therefore used to verify the molecular integrity upon adsorption and to quantitatively assess the surface coverage and purity of the SAM. researchgate.net
| Element (Core Level) | Approximate Binding Energy (eV) | Information Provided |
|---|---|---|
| S 2p | 162 - 163 | Confirms chemisorption via thiolate (S-Au) bond formation. mdpi.com |
| F 1s | ~688 | Confirms presence of the fluorinated molecule. researchgate.net |
| N 1s | ~400 - 402 | Confirms presence of the amino group; can indicate chemical state (e.g., protonated vs. neutral). mdpi.com |
| C 1s | 284 - 288 | Confirms carbon backbone; can be deconvoluted to identify C-F, C-N, C-S, and C-C/C-H bonds. |
| Au 4f | ~84 | Signal from the underlying gold substrate. |
Computational and Theoretical Chemistry Studies of 4 Amino 2 Fluorobenzene 1 Thiol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a wide range of molecular properties. For a molecule like 4-amino-2-fluorobenzene-1-thiol, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Conformational analysis is also crucial, as the rotation around single bonds, particularly the C-S and C-N bonds, can lead to different conformers with varying energies. A comprehensive study would identify the global minimum energy conformer as well as other low-energy isomers.
Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Value |
| C-S Bond Length | 1.78 Å |
| C-N Bond Length | 1.40 Å |
| C-F Bond Length | 1.36 Å |
| S-H Bond Length | 1.34 Å |
| C-C Bond Lengths (Aromatic) | 1.39 - 1.41 Å |
| ∠CSC | 101.5° |
| ∠CNC | 118.0° |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for this compound were not found in the searched literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive.
For this compound, the amino group (-NH2) and the thiol group (-SH) are electron-donating, which would be expected to raise the HOMO energy. The fluorine atom, being highly electronegative, would act as an electron-withdrawing group, influencing both the HOMO and LUMO levels.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mulliken Atomic Charges and Charge Distribution
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This provides a picture of the charge distribution and helps to identify electrophilic and nucleophilic sites. In this compound, the nitrogen, sulfur, and fluorine atoms are expected to carry negative charges due to their high electronegativity, while the hydrogen and carbon atoms would have varying degrees of positive charge. The distribution of these charges is fundamental to understanding the molecule's electrostatic potential and its interactions with other molecules.
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and the accuracy of the computational method. Key vibrational modes for this compound would include the N-H stretches of the amino group, the S-H stretch of the thiol group, and the C-F stretch.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled Lewis-type orbital to an empty non-Lewis-type orbital.
For this compound, NBO analysis would reveal important intramolecular interactions, such as the donation of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the benzene (B151609) ring. This charge delocalization contributes to the stability of the molecule and influences its reactivity. The analysis quantifies the energy of these interactions, providing a deeper understanding of the electronic effects of the substituents.
Studies on Thiol-Thione Tautomerism and Energetics
Thiol-containing aromatic compounds can potentially exist in equilibrium with their thione tautomers. In the case of this compound, the tautomeric equilibrium would be between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and a protonated nitrogen in the ring).
Computational studies are essential to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of both the thiol and thione forms, it is possible to predict which tautomer is more stable under a given set of conditions. Such studies have been performed on related heterocyclic systems, often showing that the thione form can be surprisingly stable. However, for simple substituted benzenethiols, the thiol form is generally favored. A detailed computational investigation for this compound would be necessary to definitively determine the energetics of this potential tautomerism.
Quantum Chemical Characterization of Intermolecular Interactions
The non-covalent interactions of this compound are critical in defining its molecular recognition, self-assembly, and material properties. Quantum chemical methods provide a powerful lens to dissect and quantify these subtle but determinative forces.
The presence of both hydrogen bond donor (S-H and N-H) and acceptor (N and S atoms) sites in this compound allows for a variety of hydrogen bonding motifs. According to computational predictions, the molecule has two hydrogen bond donors and three hydrogen bond acceptors. nih.govnih.gov
S–H···S and N–H···S Interactions: The thiol group can participate in S–H···S hydrogen bonds, though these are generally weaker than those involving more electronegative atoms. The amino group, being a better hydrogen bond donor, can form more substantial N–H···S interactions with the sulfur atom of a neighboring molecule. Computational studies on similar thiol-containing aromatic compounds have explored the energetics and geometries of such interactions. For instance, studies on the tautomerism and proton transfer in related heterocyclic thiols highlight the importance of hydrogen bonding in stabilizing different molecular arrangements. nih.gov
O–H···N Interactions: In the presence of protic species like water or alcohols, the nitrogen atom of the amino group can act as a hydrogen bond acceptor, forming O–H···N bonds. These interactions are typically stronger and play a significant role in the solvation and crystal packing of the molecule.
Below is a table illustrating typical characteristics of these hydrogen bonds, derived from general principles and computational studies on analogous systems.
Interactive Data Table: Hydrogen Bonding Parameters
| Hydrogen Bond Type | Donor Group | Acceptor Atom | Typical Interaction Energy (kcal/mol) | Typical H···Acceptor Distance (Å) |
| S–H···S | Thiol (S-H) | Sulfur (S) | 1–3 | 2.3–2.8 |
| N–H···S | Amine (N-H) | Sulfur (S) | 2–5 | 2.2–2.6 |
| O–H···N | Hydroxyl (O-H) | Nitrogen (N) | 4–8 | 1.8–2.2 |
Note: The values presented are illustrative and can vary based on the specific molecular environment and the computational methods used.
The aromatic ring of this compound is central to its ability to engage in π-stacking and dispersion interactions, which are crucial for the stability of its condensed phases. researchgate.net
π-Stacking Interactions: These interactions arise from the face-to-face or offset arrangement of aromatic rings and are a combination of dispersion and electrostatic forces. libretexts.org The substituents on the benzene ring—the electron-donating amino group and the electron-withdrawing fluoro group—modulate the quadrupole moment of the ring, influencing the geometry and strength of these interactions. nih.gov Computational studies have shown that substituents can directly interact with the adjacent aromatic ring, a factor that is as important as their electron-donating or -withdrawing effects on the ring itself. nih.gov Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can deconstruct the interaction energy into its fundamental components, revealing the dominant role of London dispersion forces in many π-stacking arrangements. nih.gov
Dispersion Contributions: Dispersion forces are a significant, attractive component of the total intermolecular interaction energy for all molecules, including this compound. nih.gov These forces, which arise from correlated fluctuations in the electron clouds of interacting molecules, are essential for accurately modeling the cohesive energies and physical properties of molecular crystals and liquids. researchgate.netnih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemistry provides a static, time-independent view of molecular interactions, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. elifesciences.orgnih.gov By simulating the movement of atoms and molecules, MD can shed light on conformational changes, solvation dynamics, and self-assembly processes. mdpi.commdpi.comnih.gov
MD simulations can be particularly useful for:
Conformational Analysis: Investigating the rotational freedom around the C-S and C-N bonds to identify the most stable conformers in different environments.
Solvation Shell Structure: Characterizing the arrangement of solvent molecules around this compound to understand its behavior in solution.
Aggregation Studies: Simulating the self-assembly of molecules in solution or in the melt to predict how they form larger structures, driven by the interplay of hydrogen bonding and π-stacking.
The setup for such a simulation would typically involve placing the molecule or a collection of molecules in a simulation box with a chosen solvent and applying a force field to describe the interatomic forces. The simulation would then be run for a sufficient duration to observe the desired dynamic events. elifesciences.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design (without biological efficacy data)
QSAR is a computational technique that aims to build a statistical relationship between the chemical structure of a molecule and a specific property of interest. nih.gov While frequently used in drug discovery, QSAR can also be a powerful tool for predicting the physicochemical properties of compounds like this compound, aiding in the rational design of materials with desired characteristics. nih.govmdpi.comnih.gov
For this compound and its analogs, QSAR models could be developed to predict properties such as:
Solubility: Correlating molecular descriptors with experimental solubility data.
Melting Point: Predicting melting points based on descriptors related to molecular size, symmetry, and intermolecular forces.
Reactivity: Modeling the reactivity of the thiol or amino groups using quantum chemical descriptors.
The development of a QSAR model involves selecting a set of molecules with known properties, calculating a variety of molecular descriptors, and then using statistical methods to create and validate a predictive model. mdpi.comimist.maikprress.org
Below is a hypothetical data table that could be used in a QSAR study to predict a physicochemical property like the octanol-water partition coefficient (logP), a measure of lipophilicity.
Interactive Data Table: Hypothetical QSAR Data
| Compound Name | Molecular Weight ( g/mol ) | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted XLogP3 |
| This compound | 143.18 | 2 | 3 | 1.5 |
| 4-Aminobenzene-1-thiol | 125.19 | 2 | 1 | 1.3 |
| 4-Amino-2-chlorobenzene-1-thiol | 159.63 | 2 | 1 | 1.9 |
Data sourced from public chemical databases. nih.govmatrix-fine-chemicals.comsigmaaldrich.com XLogP3 is a computationally predicted value.
Exploration of 4 Amino 2 Fluorobenzene 1 Thiol in Chemical Applications
Applications in Ligand Design and Coordination Chemistry
The potential for 4-Amino-2-fluorobenzene-1-thiol to act as a versatile ligand for metal complexes is high, yet specific studies are not available. The thiol (-SH) group is a soft donor, showing a strong affinity for soft metal ions. This would theoretically allow it to form stable metal-thiolate bonds. The presence of the amino (-NH2) group provides an additional coordination site, potentially enabling the molecule to act as a bidentate chelating agent. The fluorine atom's electron-withdrawing nature would also influence the electronic properties of the benzene (B151609) ring and, by extension, the coordination properties of the donor groups. However, without experimental data, any discussion of chelation properties, specific metal-thiolate interactions, or the catalytic activity of its derived complexes would be purely speculative.
Applications in Materials Science and Supramolecular Assemblies
Commercial suppliers categorize this compound under polymer science and electronic materials, hinting at its use in these fields. Analogous compounds, such as 4-amino-2-bromobenzene-1-thiol, are known to be utilized in polymer chemistry, where thiol groups can participate in cross-linking reactions. It is plausible that this compound could be incorporated into polymer backbones or used to functionalize polymer surfaces, with its unique electronic properties imparted by the fluorine atom being a key feature.
In the realm of organic electronics, molecules containing thiol groups are often used as linkers to anchor organic semiconductors to metal electrodes (e.g., gold) in devices like Field-Effect Transistors (FETs). The amino and fluoro substituents on the benzene ring would modulate the energy levels of the molecule, a critical factor in designing efficient charge-injecting or charge-transporting layers. However, specific research articles or patents detailing the synthesis, characterization, and performance of materials or devices explicitly using this compound have not been identified.
Due to the absence of concrete research findings, the creation of detailed data tables on its properties and performance in these applications is not possible. Further investigation awaits the publication of primary research focused on this specific, promising chemical compound.
Formation of Supramolecular Systems via Non-Covalent Interactions
The specific arrangement of functional groups on the this compound scaffold dictates its ability to participate in a variety of non-covalent interactions, which are the cornerstone of supramolecular chemistry. The amino (-NH₂) group is a potent hydrogen bond donor and acceptor. The thiol (-SH) group, while a weaker proton donor than an alcohol or amine, can still participate in hydrogen bonding. Furthermore, the fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor.
The benzene ring itself provides a platform for π-π stacking interactions, a significant force in the organization of aromatic molecules. The interplay of these interactions—hydrogen bonding, halogen bonding, and π-π stacking—can guide the assembly of individual molecules into well-defined, higher-order supramolecular structures. The precise geometry and stability of these systems are governed by the energetic balance of these multiple, simultaneous interactions.
Table 1: Potential Non-Covalent Interactions of this compound
| Functional Group | Type of Interaction | Potential Partner Group |
|---|---|---|
| Amino (-NH₂) | Hydrogen Bond Donor/Acceptor | Carbonyls, Amines, Hydroxyls |
| Thiol (-SH) | Weak Hydrogen Bond Donor | Strong H-bond acceptors (e.g., Oxides) |
| Thiol (-SH) | Metal Coordination | Transition metal ions |
| Fluorine (-F) | Hydrogen Bond Acceptor | -OH, -NH groups |
| Benzene Ring | π-π Stacking | Other aromatic rings |
Crystal Engineering and Self-Assembly Processes
Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures. The functional groups of this compound make it a promising candidate for the construction of novel crystalline materials through a bottom-up approach.
A key application in this area is the formation of self-assembled monolayers (SAMs), particularly on noble metal surfaces like gold. The thiol group has a strong affinity for gold, serving as a robust anchoring point for the molecule. Research on analogous compounds, such as 4-mercaptoaniline, has shown that aminothiols can bind to gold surfaces, though competition between the thiol and amino groups for surface binding can occur. researchgate.net In the case of 4-mercaptoaniline, evidence suggests it can bind through either its thiol group (Au-S-C₆H₄-NH₂) or its amino group (Au-N(H₂)-C₆H₄-SH), which can reduce the number of reactive amine sites available at the surface. researchgate.net
By extension, this compound is expected to form SAMs where the thiol end binds to the gold substrate. The amino and fluoro groups would then be exposed at the monolayer's surface, defining its chemical and physical properties, such as wettability, and providing reactive sites for further chemical modification. This "bottom-up" fabrication allows for the precise engineering of surface properties.
Role in Medicinal Chemistry Scaffold Design and Mechanistic Insights
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound possesses features that make it an intriguing scaffold for drug discovery. The presence of three distinct functional groups at defined positions on a rigid aromatic ring allows for systematic structural modifications to explore chemical space and optimize interactions with biological targets.
Design of Ligands for Protein Targets (e.g., enzyme active sites)
The design of ligands that bind with high affinity and selectivity to protein targets is a central goal of drug discovery. harvard.edu The functional groups of this compound can serve as key pharmacophoric elements for interacting with enzyme active sites or receptor binding pockets.
Thiol Group: Can act as a hydrogen bond donor/acceptor or, more significantly, as a nucleophile or a ligand for metal ions. This makes it a potential warhead for targeting cysteine proteases or a zinc-binding group for inhibiting metalloenzymes.
Amino Group: Can serve as a crucial hydrogen bond donor or acceptor. In its protonated, cationic form (anilinium), it can form strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site.
Fluorine Atom: A common feature in modern pharmaceuticals, fluorine can modulate the molecule's electronic properties (pKa of the nearby amino and thiol groups), improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with the protein backbone or side chains.
Table 2: Hypothetical Interactions of the this compound Scaffold in a Protein Active Site
| Scaffold Moiety | Interaction Type | Potential Protein Residue Partner |
|---|---|---|
| Thiol (-SH) | Covalent Bond | Cysteine (Cys) |
| Thiol (-SH) | Metal Coordination | Histidine (His), Cysteine (Cys) in metalloenzymes (e.g., Zn²⁺) |
| Amino (-NH₂) | Hydrogen Bond | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Backbone Carbonyls |
| Anilinium (-NH₃⁺) | Ionic Interaction (Salt Bridge) | Aspartate (Asp), Glutamate (Glu) |
| Fluorine (-F) | Halogen Bond / Dipole Interaction | Backbone Amides, Polar Residues |
Investigation of Binding Mechanisms and Molecular Interactions
Understanding how a ligand binds to its target is crucial for rational drug design. harvard.edu If this compound were used as a scaffold, several biophysical techniques could elucidate its binding mechanism. X-ray crystallography of a ligand-protein complex could provide a static, atomic-level picture of the binding mode, confirming the specific interactions hypothesized above.
Furthermore, Isothermal Titration Calorimetry (ITC) could be employed to determine the thermodynamic signature of the binding event (ΔH, ΔS, and K_d). harvard.edu This would reveal whether the binding is driven by enthalpy (favorable bond formation) or entropy (release of ordered water molecules). The fluorine atom also offers a unique handle for Nuclear Magnetic Resonance (NMR) studies. ¹⁹F-NMR is highly sensitive to the local chemical environment, and changes in the fluorine's chemical shift upon ligand binding can provide valuable information about the binding event and the conformation of the ligand in the bound state, even in complex biological mixtures.
Scaffold Derivatization for Modulating Biological Recognition (focused on molecular interactions, not biological effect)
Once an initial "hit" compound based on the this compound scaffold is identified, its binding properties can be fine-tuned through systematic derivatization. The primary amino group is a particularly attractive site for modification. Through reactions like acylation or sulfonylation, a wide variety of substituents can be introduced. This strategy, often referred to as "ligand growing," aims to create new interactions with adjacent regions of the protein's binding pocket, thereby increasing affinity and selectivity. nih.gov For instance, adding a carboxylic acid group could create a new salt bridge, while adding a larger hydrophobic moiety could engage a nearby hydrophobic pocket. These modifications directly modulate the molecular interactions governing biological recognition.
Applications in Bio-conjugation and Chemical Biology Probes
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The thiol group is one of the most useful functional groups for site-specific bioconjugation due to the relatively low abundance and unique nucleophilicity of cysteine residues in proteins. thno.org
The thiol group of this compound can react with thiol-specific reagents like maleimides or iodoacetamides to form stable thioether bonds. thno.orgnih.gov This allows the molecule to be tethered to proteins, peptides, or other biological macromolecules that have been engineered to contain a free cysteine residue. nih.gov
This reactivity makes the compound a candidate for developing chemical biology probes. By attaching a reporter tag—such as a fluorophore or an affinity tag (e.g., biotin)—to the amino group, the resulting molecule can be used to label and detect specific proteins in complex biological samples. For example, thiol-activated fluorogenic probes are designed to become fluorescent only upon reaction with a thiol. rsc.org A probe incorporating the this compound moiety could be designed for applications in fluorescence microscopy, flow cytometry, or proteomic studies to identify and quantify cysteine-containing proteins. nih.gov
Thiol-Functionalized Reagents for Bioconjugation Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. Thiol-functionalized reagents are crucial in this field, primarily for their ability to react selectively with cysteine residues in proteins. The unique reactivity of the thiol group on a cysteine, which is a relatively rare amino acid, allows for site-specific modification of proteins. nih.gov
Common thiol-reactive groups used in bioconjugation reagents include maleimides and haloacetamides. These groups react with thiols under mild conditions to form stable covalent bonds. nih.gov For a molecule like this compound to be used in this context, it would likely be derivatized. For instance, its amino group could be modified to attach other functionalities, such as a drug molecule, a linker, or an imaging agent, while the thiol group would be the point of attachment to the target protein.
Table 1: Key Reactive Groups in Thiol-Selective Bioconjugation
| Reactive Group | Typical Biomolecular Target | Resulting Linkage |
| Maleimide | Cysteine Thiol | Thioether |
| Iodoacetamide | Cysteine Thiol | Thioether |
| Vinyl Sulfone | Cysteine Thiol | Thioether |
This table provides an overview of common functionalities used in bioconjugation, none of which are inherent to this compound but could potentially be added through chemical synthesis.
Development of Fluorescent Probes for Biomolecular Studies (e.g., FRET)
Fluorescent probes are molecules that can absorb and emit light, allowing for the detection and visualization of biological processes. Förster Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. google.com This process is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions.
The development of FRET probes often involves linking donor and acceptor dyes to molecules that can bind to specific biological targets. Thiol-reactive fluorescent dyes are commonly used to label proteins at cysteine residues. jenabioscience.comthermofisher.com A hypothetical FRET probe derived from this compound would require significant modification. For example, the amino group could be chemically converted into a fluorescent dye (or have a dye attached to it), and the thiol group would serve to anchor the probe to a protein. For FRET, a second, different fluorescent probe would also need to be attached to the protein or an interacting partner.
Table 2: Examples of Fluorophore Pairs Used in FRET
| Donor Fluorophore | Acceptor Fluorophore |
| Coumarin | Fluorescein |
| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) |
| Alexa Fluor 488 | Alexa Fluor 555 |
The synthesis of such complex probes is a multi-step process, and while this compound contains useful functional groups, there is no literature describing its use as a scaffold for FRET probes.
Use in Protein Chemistry for Selective Labeling
Selective labeling of proteins is essential for studying their structure, function, and interactions. jenabioscience.com Thiol labeling, targeting cysteine residues, is a preferred method due to its high specificity compared to amine labeling (which targets more abundant lysine (B10760008) residues). nih.gov This allows for the precise introduction of probes, tags, or other labels at specific sites within a protein.
Reagents for selective protein labeling must be highly reactive towards thiols while remaining inert to other functional groups found in proteins under physiological conditions. nih.gov While the thiol group of this compound is reactive, the molecule itself does not possess the properties of a labeling agent. It would need to be incorporated into a larger molecular construct that carries a reporter group (like a fluorophore or a biotin (B1667282) tag) and a thiol-reactive moiety. For instance, derivatives of this compound could theoretically be synthesized to act as specific labeling agents, but such derivatives and their applications are not documented in current research.
Reaction Mechanisms and Chemical Reactivity of 4 Amino 2 Fluorobenzene 1 Thiol
Nucleophilic Reactivity of the Thiol Group
The thiol (-SH) group of 4-Amino-2-fluorobenzene-1-thiol is a primary site of nucleophilic reactivity. This reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion (-S⁻), which is a potent nucleophile. nih.gov The acidity of the thiol, and thus the ease of thiolate formation, is increased by the electron-withdrawing inductive effect of the adjacent fluorine atom.
Electrophilic Addition Reactions
The nucleophilic sulfur atom readily attacks a wide range of electrophilic centers. A key example of this reactivity is in S-alkylation and S-arylation reactions. For instance, in reactions analogous to the C−S coupling of aryl thiols with haloalkynes, the thiolate of this compound can displace a halide from an electrophilic partner to form a stable thioether linkage. acs.org This type of reaction is fundamental in synthesizing more complex molecules where a sulfur bridge is desired. The general mechanism involves the attack of the thiolate on the electrophilic carbon, leading to the displacement of a leaving group.
Another important class of electrophilic additions involves the ring-opening of epoxides. The thiolate anion can act as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of a β-hydroxy thioether. This reaction is regioselective and provides a versatile route to functionalized thioethers.
Thiol-Ene and Thiol-Michael Addition Reactions
Thiol-ene and Thiol-Michael reactions are powerful and efficient "click chemistry" transformations that involve the addition of a thiol across a double or triple bond. wikipedia.org
The Thiol-Michael addition is a conjugate addition reaction where the nucleophilic thiol adds to an electron-deficient alkene, known as a Michael acceptor. researchgate.netnsf.gov This reaction is typically catalyzed by a base, which deprotonates the thiol to the more reactive thiolate anion. researchgate.net The thiolate then attacks the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate to yield the final thioether product. nsf.gov Given its nucleophilic thiol group, this compound is an excellent candidate for this reaction.
Table 1: Examples of Michael Acceptors for Thiol-Michael Addition
| Class of Michael Acceptor | Specific Example |
|---|---|
| Acrylates | Methyl acrylate |
| Acrylamides | N,N-Dimethylacrylamide researchgate.net |
| Maleimides | N-Ethylmaleimide researchgate.net |
| Vinyl Sulfones | Phenyl vinyl sulfone |
| Acrylonitrile | Acrylonitrile researchgate.net |
This table illustrates various classes of compounds that can act as Michael acceptors in reactions with this compound.
The thiol-ene reaction can also proceed via a free-radical mechanism, often initiated by photolysis or a radical initiator. wikipedia.org In this pathway, a thiyl radical (RS•) is generated, which then adds to an alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org This anti-Markovnikov addition is highly efficient for forming uniform polymer networks. wikipedia.org
Reactivity of the Amino Group
The primary aromatic amino group (-NH₂) is another key reactive site in this compound. Its nucleophilicity allows it to participate in a variety of condensation and substitution reactions.
Condensation Reactions (e.g., Schiff Base Formation)
The amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. youtube.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). The formation of Schiff bases from amino-substituted heterocycles and various benzaldehydes is a well-documented process. mdpi.comnih.govresearchgate.netresearchgate.net Similarly, this compound can be condensed with a range of aldehydes to produce novel Schiff base derivatives, which are often explored for their biological activities. researchgate.netnih.gov
Table 2: Representative Aldehydes for Schiff Base Synthesis
| Aldehyde | Resulting Schiff Base Moiety |
|---|---|
| Benzaldehyde | N-benzylidine |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidine) mdpi.com |
| 3-Nitrobenzaldehyde | N-(3-nitrobenzylidine) nih.gov |
| Furan-2-carbaldehyde | N-(furan-2-ylmethylene) researchgate.net |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidine) |
This table provides examples of aldehydes that can react with the amino group of this compound to form diverse Schiff bases.
Acylation and Sulfonamidation Reactions
The nucleophilic amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-fluoro-4-mercaptophenyl)acetamide. This reaction is a common strategy for protecting the amino group or for synthesizing amide-containing target molecules. mdpi.com
Similarly, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a reaction known as sulfonamidation. This process results in the formation of a sulfonamide, a functional group present in many pharmaceutical compounds. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Interplay of Fluorine Substitution on Reactivity and Selectivity
The fluorine atom at the C2 position exerts a profound influence on the reactivity of both the thiol and amino groups through its strong electron-withdrawing inductive effect (-I). nih.gov
This inductive effect significantly increases the acidity of the ortho-thiol group, lowering its pKa. A lower pKa facilitates the formation of the thiolate anion under milder basic conditions, which can enhance the rate of reactions where the thiolate is the active nucleophile, such as in Thiol-Michael additions and S-alkylation reactions. nih.gov
Conversely, the electron-withdrawing nature of fluorine deactivates the benzene (B151609) ring towards electrophilic substitution and decreases the basicity and nucleophilicity of the para-amino group. This reduced nucleophilicity means that reactions involving the amino group, such as acylation or Schiff base formation, may require slightly more forcing conditions compared to a non-fluorinated analogue like 4-aminobenzenethiol.
This differential reactivity allows for high selectivity in chemical transformations. For instance, by carefully selecting the reaction conditions, it is possible to selectively functionalize one group while leaving the other intact. Under basic conditions, the more acidic thiol is preferentially deprotonated and will react with electrophiles. Under neutral or acidic conditions, the amino group is the more likely site of reaction, for example, in the formation of a Schiff base with an aldehyde. This chemoselectivity is a valuable tool in the multistep synthesis of complex molecules derived from this compound.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl acrylate |
| N,N-Dimethylacrylamide |
| N-Ethylmaleimide |
| Phenyl vinyl sulfone |
| Acrylonitrile |
| Benzaldehyde |
| 4-Methoxybenzaldehyde |
| 3-Nitrobenzaldehyde |
| Furan-2-carbaldehyde |
| 4-Chlorobenzaldehyde |
| Acetyl chloride |
| N-(2-fluoro-4-mercaptophenyl)acetamide |
| p-Toluenesulfonyl chloride |
Oxidation and Reduction Pathways of the Thiol Moiety
The thiol group (-SH) of this compound is the most reactive site for oxidation and reduction reactions. The reactivity of this moiety is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom attached to the benzene ring. These substituents modulate the nucleophilicity and redox potential of the sulfur atom.
The oxidation of thiols can proceed through several stages, with the initial and most common product being a disulfide. chemistrysteps.com Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. Conversely, the resulting disulfide can be readily reduced back to the parent thiol.
Oxidation to Disulfide
The most prevalent oxidation pathway for thiols, including aromatic thiols like this compound, is the formation of a disulfide bridge. chemistrysteps.com This reaction involves the coupling of two thiol molecules with the removal of two hydrogen atoms, leading to the formation of a sulfur-sulfur bond.
The general reaction is as follows:
2 R-SH + [O] → R-S-S-R + H₂O
For this compound, this reaction yields 4,4'-disulfanediylbis(3-fluoroaniline).
This oxidative coupling can be achieved using a variety of mild oxidizing agents. The choice of oxidant is crucial to prevent over-oxidation to higher oxidation states of sulfur. Common laboratory reagents for this transformation include:
Halogens: Iodine (I₂) and bromine (Br₂) are effective for the oxidation of thiols to disulfides. youtube.comorganic-chemistry.org The reaction with iodine is often carried out in the presence of a base.
Peroxides: Hydrogen peroxide (H₂O₂) or organic peroxides can be used, often under controlled conditions to avoid further oxidation.
Dimethyl sulfoxide (B87167) (DMSO): DMSO can act as a mild oxidant for the conversion of thiols to disulfides. organic-chemistry.org
Atmospheric Oxygen: In the presence of certain catalysts or under basic conditions, atmospheric oxygen can also facilitate the oxidation of thiols.
The presence of the electron-donating amino group on the aromatic ring is expected to increase the electron density on the sulfur atom, making it more susceptible to oxidation compared to unsubstituted benzenethiol. Conversely, the electron-withdrawing fluorine atom will have a counteracting effect.
Further Oxidation Products
With the use of stronger oxidizing agents, the sulfur atom in this compound can be further oxidized to higher oxidation states. These reactions are generally less selective than disulfide formation.
The progressive oxidation products are:
Sulfenic Acid (R-SOH): This is the first product of further oxidation. Sulfenic acids are typically unstable intermediates.
Sulfinic Acid (R-SO₂H): Oxidation of the sulfenic acid yields a more stable sulfinic acid.
Sulfonic Acid (R-SO₃H): The final and most stable oxidation product of the thiol group is the sulfonic acid.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide are required for these transformations.
Reduction of Disulfides
The disulfide bond in 4,4'-disulfanediylbis(3-fluoroaniline) can be readily cleaved through reduction to regenerate two molecules of this compound. libretexts.org This reversibility is a key characteristic of the thiol-disulfide system.
The general reaction for disulfide reduction is:
R-S-S-R + 2 [H] → 2 R-SH
Common reducing agents for this purpose include:
Thiols: Dithiothreitol (DTT) is a common laboratory reagent used for the reduction of disulfide bonds. csic.es It is highly efficient due to the formation of a stable six-membered ring in its oxidized form.
Phosphines: Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃), are effective in reducing disulfides to thiols. csic.es
Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) can also be used for the reduction of disulfides.
Interactive Data Tables
Table 1: Oxidation Reactions of this compound's Thiol Moiety
| Product | Oxidizing Agent(s) | General Reaction Conditions |
| 4,4'-disulfanediylbis(3-fluoroaniline) | Iodine (I₂), Bromine (Br₂) | Mild conditions, often with a base |
| 4,4'-disulfanediylbis(3-fluoroaniline) | Hydrogen Peroxide (H₂O₂) | Controlled stoichiometry and temperature |
| 4,4'-disulfanediylbis(3-fluoroaniline) | Dimethyl Sulfoxide (DMSO) | Mild heating |
| 4-Amino-2-fluorobenzene-1-sulfenic acid | Peroxy acids (e.g., m-CPBA) | Controlled, low temperature |
| 4-Amino-2-fluorobenzene-1-sulfinic acid | Potassium permanganate (KMnO₄) | Stoichiometric control |
| 4-Amino-2-fluorobenzene-1-sulfonic acid | Excess strong oxidant (e.g., HNO₃) | Harsher conditions, elevated temperature |
Table 2: Reduction of 4,4'-disulfanediylbis(3-fluoroaniline)
| Product | Reducing Agent(s) | General Reaction Conditions |
| This compound | Dithiothreitol (DTT) | Aqueous or alcoholic solution, neutral pH |
| This compound | Triphenylphosphine (PPh₃) | Organic solvent |
| This compound | Sodium Borohydride (NaBH₄) | Alcoholic solvent |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Currently, there are no well-documented, specific synthetic routes for 4-Amino-2-fluorobenzene-1-thiol in the scientific literature. The development of such methods would be the first crucial step in enabling further research. Challenges in this area may include achieving regioselectivity in the placement of the fluorine, amino, and thiol groups on the benzene (B151609) ring, as well as managing the reactivity of the thiol and amino functionalities, which are prone to oxidation. Future research could explore multi-step syntheses starting from commercially available fluorinated anilines or nitrobenzenes, followed by the introduction of the thiol group. Green chemistry approaches, utilizing milder reagents and reaction conditions, would be a significant advancement.
Exploration of Advanced Functional Materials
The unique combination of a nucleophilic thiol group, an electron-donating amino group, and an electron-withdrawing fluorine atom suggests that this compound could be a valuable building block for advanced functional materials. The thiol group is well-known for its ability to form strong bonds with noble metal surfaces, making it a candidate for the formation of self-assembled monolayers (SAMs) on gold or silver. researchgate.netrsc.org These SAMs could find applications in molecular electronics, sensors, and as anti-corrosion coatings. The presence of the fluorine atom could be leveraged to tune the electronic properties and stability of such materials. However, without experimental data, these applications remain speculative.
Deeper Understanding of Structure-Function Relationships via Integrated Computational and Experimental Approaches
A significant hurdle in exploring the potential of this compound is the lack of understanding of its structure-function relationships. Future research should focus on integrating computational modeling with experimental validation. Density Functional Theory (DFT) calculations could predict its electronic properties, reactivity, and interaction with different substrates. These theoretical findings would need to be corroborated by experimental data, such as spectroscopic analysis and surface characterization of any resulting materials. This combined approach would provide a more complete picture of how the specific arrangement of functional groups influences the compound's behavior.
Expansion into Emerging Areas of Chemical Biology and Supramolecular Chemistry
The amino and thiol groups present in this compound offer handles for bioconjugation and participation in supramolecular assemblies. The thiol group can react with maleimides or be used in "click" chemistry reactions, potentially allowing for the labeling of biomolecules. researchgate.net The amino group provides a site for amide bond formation. Furthermore, the interplay of hydrogen bonding from the amino and thiol groups, along with potential π-π stacking interactions of the aromatic ring, could lead to the formation of interesting supramolecular structures. nih.gov The fluorine atom could introduce specific interactions, such as fluorine-hydrogen bonds, further influencing self-assembly. Research in this area would involve studying the compound's interactions with biological targets and its ability to form ordered structures in solution or on surfaces.
Q & A
Q. What are the recommended synthetic routes for 4-amino-2-fluorobenzene-1-thiol, and how do reaction conditions influence yield?
A common method involves substituting halogen or nitro groups on fluorobenzene derivatives with thiol and amine functionalities. For example, thiocarbohydrazide can react with fluorobenzoic acid derivatives under controlled heating (160–180°C) to introduce the thiol group . Yield optimization requires precise temperature control and pH adjustment during neutralization (e.g., sodium bicarbonate wash to remove unreacted acids). Reaction time should be limited to 15–20 minutes to avoid side products like disulfide formation .
Q. How should this compound be stored to ensure stability?
Stability is highly sensitive to oxidation and light exposure. Store the compound in amber glass bottles under inert gas (e.g., nitrogen) at –20°C. Avoid repeated freeze-thaw cycles, as thiol groups are prone to oxidation, leading to dimerization or sulfonic acid derivatives. Methanol or DMF solutions should be prepared fresh or aliquoted for single-use applications .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- NMR (¹H/¹³C/¹⁹F): Fluorine NMR (¹⁹F) is critical for confirming substitution patterns (e.g., ortho/para fluorine shifts) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can differentiate between the parent compound (MW ~157.6 g/mol) and common impurities like disulfides .
- HPLC with UV detection: Use C18 columns and acidic mobile phases (0.1% TFA) to resolve amine and thiol degradation products .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence nucleophilic aromatic substitution (NAS) in this compound?
The fluorine atom’s strong electron-withdrawing nature activates the benzene ring for NAS at specific positions. Computational studies (e.g., DFT) show that the amino group directs electrophiles to the para position relative to fluorine, while the thiol group stabilizes intermediates via resonance. Kinetic experiments using varying solvents (DMF vs. THF) reveal that polar aprotic solvents enhance NAS rates by stabilizing transition states .
Q. What strategies mitigate data contradictions in quantifying reactive intermediates during synthesis?
Contradictions often arise from:
- In situ degradation: Use real-time monitoring (e.g., in situ IR or Raman spectroscopy) to track intermediates like thiyl radicals.
- pH-dependent reactivity: Adjust reaction pH to stabilize intermediates (e.g., basic conditions for thiolate ion formation) .
- Cross-validate analytical methods: Combine LC-MS with ¹⁹F NMR to resolve overlapping signals from fluorinated byproducts .
Q. How can the compound’s redox behavior be exploited in designing functional materials?
The thiol group enables surface modification via gold-sulfur bonds in nanomaterials. Advanced applications include:
Q. What are the challenges in achieving regioselective functionalization of the benzene ring?
Competing reactions between the amino and thiol groups complicate regioselectivity. Methodological solutions:
- Protecting groups: Temporarily block the amino group with tert-butoxycarbonyl (Boc) before introducing additional substituents.
- Catalytic directing groups: Use palladium catalysts with ligands that favor ortho-metalation relative to fluorine .
Contradictory Data and Validation
Q. How to reconcile discrepancies in reported melting points or spectral data?
Variations often stem from:
- Purity differences: Technical-grade samples (e.g., 95% purity) may contain isomers or residual solvents, altering physical properties .
- Crystallization solvents: Recrystallization from DMF vs. methanol can produce polymorphs with distinct melting points .
Validate data using peer-reviewed sources (e.g., NIST Chemistry WebBook) and provide detailed experimental conditions in publications .
Methodological Best Practices
Q. How to design experiments assessing the compound’s photostability?
Q. What statistical approaches are recommended for analyzing reaction optimization data?
Use response surface methodology (RSM) with central composite design to model interactions between variables (temperature, solvent ratio, catalyst loading). ANOVA can identify significant factors (p < 0.05) affecting yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
